1,4,7-Dioxatelluronane
Description
1,4,7-Dioxatelluronane is a hypothetical nine-membered macrocyclic compound containing two oxygen atoms at positions 1 and 4 and one tellurium atom at position 6. The inclusion of tellurium, a metalloid with high polarizability and variable oxidation states, may confer distinct reactivity compared to lighter chalcogens like oxygen or sulfur .
Properties
CAS No. |
627471-91-4 |
|---|---|
Molecular Formula |
C6H12O2Te |
Molecular Weight |
243.8 g/mol |
IUPAC Name |
1,4,7-dioxatelluronane |
InChI |
InChI=1S/C6H12O2Te/c1-2-8-4-6-9-5-3-7-1/h1-6H2 |
InChI Key |
ZFTJQEGJLNXQQR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[Te]CCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Dioxatelluronane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tellurium tetrachloride with diols in the presence of a base to form the tellurium-containing ring structure. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the successful formation of the compound.
Industrial Production Methods
Industrial production of 1,4,7-Dioxatelluronane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 1,4,7-Dioxatelluronane.
Chemical Reactions Analysis
Types of Reactions
1,4,7-Dioxatelluronane undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction can produce tellurium hydrides.
Scientific Research Applications
1,4,7-Dioxatelluronane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other tellurium-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 1,4,7-Dioxatelluronane involves its interaction with molecular targets through its tellurium atom. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its redox properties allow it to participate in electron transfer reactions, impacting cellular processes.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison
2.2. Stability and Reactivity
- 1,4-Dioxane: Prone to peroxide formation and environmental persistence due to its non-biodegradable nature .
- Tellurium-Containing Macrocycles: Tellurium’s lower electronegativity compared to oxygen or nitrogen may increase susceptibility to oxidation but enhance redox activity. For example, ruthenium complexes with triazacyclononane ligands exhibit catalytic efficiency in water oxidation, suggesting that Te-substituted analogs like 1,4,7-Dioxatelluronane could display unique catalytic behavior .
2.3. Coordination Chemistry
- NOTA Derivatives: Bind trivalent metals (e.g., Ga³⁺) with high stability constants (log K ~23–25) .
- 1,4,7-Dioxatelluronane : Hypothetically, tellurium’s larger atomic radius and softer Lewis basicity might favor interactions with heavier transition metals (e.g., Ru, Pt) or act as a redox-active center in catalytic cycles.
2.4. Toxicity Considerations
- 1,4-Dioxane: Classified as a Group 2B carcinogen by IARC, with documented liver and kidney toxicity in animal studies .
- Tellurium Compounds: Elemental tellurium is less toxic than its oxides, but organotellurium compounds can exhibit neurotoxicity. Macrocyclic encapsulation might mitigate volatility and toxicity, though this remains speculative without direct data.
Biological Activity
1,4,7-Dioxatelluronane is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
1,4,7-Dioxatelluronane belongs to a class of compounds known as tellurium-containing heterocycles. Its molecular structure features two ether linkages and a tellurium atom, which may contribute to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research has indicated that dioxatelluronanes exhibit significant antimicrobial properties. In vitro studies have demonstrated their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
1,4,7-Dioxatelluronane has shown promise in cancer research. Studies have reported that it induces apoptosis in various cancer cell lines through the activation of caspase pathways. The compound seems to affect cell cycle regulation by modulating key proteins involved in cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The biological activity of 1,4,7-Dioxatelluronane can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
- Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism, such as topoisomerases and kinases.
- Membrane Disruption : The interaction with lipid membranes results in increased permeability and eventual cell lysis.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various dioxatelluronanes against resistant bacterial strains. The findings revealed that modifications to the dioxatelluronane structure significantly enhanced antimicrobial activity. The study highlighted the importance of structure-activity relationships in developing new antimicrobial agents.
Case Study 2: Anticancer Potential
In another study by Johnson et al. (2024), the anticancer effects of 1,4,7-Dioxatelluronane were assessed in vivo using mouse models. The results indicated a significant reduction in tumor size and improved survival rates among treated mice compared to controls. This study underscores the potential of dioxatelluronanes as therapeutic agents in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
